molecular formula C25H21N3O2 B1200094 1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No. B1200094
M. Wt: 395.5 g/mol
InChI Key: PEWFNMCLKSQIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, including pyrazoloisoquinolines, are synthesized for various applications. In one study, the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones was carried out by reacting cyclohexanone derivatives with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one, showcasing the methods to create these compounds (Dyachenko & Sukach, 2012).

  • Crystal Structure Determination : The crystal structures of isoquinoline derivatives have been analyzed to understand their molecular configurations. For instance, the molecular salt C23H26N2O2+·Cl−, related to the isoquinoline family, was synthesized and its crystal structure was determined, providing insights into the molecular arrangements of such compounds (Okmanov, Tukhtaev, Saidov & Tashkhodjaev, 2019).

Biological and Chemical Properties

  • Toxicological Evaluation : Some isoquinoline derivatives have been evaluated for their toxicological activities. For example, new isoquinolines were screened for toxicological activity against Aphis gossypii, demonstrating the potential biological impact of these compounds (Bakhite et al., 2022).

  • Antitumor Activities : Isoquinoline derivatives have been explored for their antitumor activities. A study synthesized novel isoquinolino[2,1-g][1,6]naphthyridine derivatives and pyrazoloisoquinolines, assessing their in vitro antitumor activities, highlighting the potential therapeutic applications of these compounds (Hassaneen, Wardkhan & Mohammed, 2013).

Spectral Properties

  • Fluorescence and Light Shifting Properties : The spectral properties of isoquinoline derivatives have been a subject of study. For instance, the spectral properties of 7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones were investigated for their fluorescence in various states, suggesting their potential use in light-shifting applications and as fluorescent markers (Galunov et al., 2003).

properties

Molecular Formula

C25H21N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

1-benzyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline

InChI

InChI=1S/C25H21N3O2/c1-29-22-14-18-16-26-25-24(20(18)15-23(22)30-2)21(13-17-9-5-3-6-10-17)27-28(25)19-11-7-4-8-12-19/h3-12,14-16H,13H2,1-2H3

InChI Key

PEWFNMCLKSQIOA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=NC3=C2C(=NN3C4=CC=CC=C4)CC5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC3=C2C(=NN3C4=CC=CC=C4)CC5=CC=CC=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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